

# Technical Guide: Spectral Analysis of 1-Cyclopropylcyclobutan-1-amine

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## Compound of Interest

Compound Name: 1-Cyclopropylcyclobutan-1-amine

Cat. No.: B13205213

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## Compound Identity:

- IUPAC Name: **1-Cyclopropylcyclobutan-1-amine**[1]
- CAS Registry Number: 2094149-86-5 (Hydrochloride salt)[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>13</sub>N[3]
- Molecular Weight: 111.19 g/mol (Free base)
- SMILES: NC1(C2CC2)CCC1

## Introduction & Structural Significance[4]

**1-Cyclopropylcyclobutan-1-amine** represents a class of gem-disubstituted cycloalkylamines. This scaffold is increasingly utilized in medicinal chemistry (e.g., GPCR modulators, antiviral agents) to introduce conformational restriction without adding excessive lipophilicity.

The "gem-disubstitution" at the C1 position creates a quaternary center, significantly altering the metabolic profile by blocking

-hydroxylation. Spectroscopically, this quaternary center is the pivot point for all NMR and MS logic, creating distinct shielding zones for the cyclopropyl (shielded) and cyclobutyl (deshielded) ring systems.

## Synthesis & Sample Context[4][5][6][7][8]

To interpret spectra accurately, one must understand the sample's origin. This amine is typically synthesized via the Curtius Rearrangement of 1-cyclopropylcyclobutane-1-carboxylic acid.

Implication for Spectral Purity:

- IR: Look for residual isocyanate bands ( $\sim 2270\text{ cm}^{-1}$ ) if the rearrangement was incomplete.
- NMR: Residual carboxylic acid precursors may appear if isolation was poor.
- Salt Form: The compound is often stored as the Hydrochloride (HCl) salt to prevent atmospheric carbamylation. Note: Data below refers to the free base unless specified.



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Figure 1: Synthetic pathway via Curtius rearrangement, highlighting potential impurities.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[6][9][10][11]

The NMR spectrum is characterized by the juxtaposition of the high-field cyclopropyl signals against the mid-field cyclobutyl signals.

### <sup>1</sup>H NMR (Proton) Data

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub> (shifts may vary by  $\pm 0.1$  ppm).

Position	Type	Count	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling (J)	Assignment Logic
NH <sub>2</sub>	Amine	2H	1.30 - 1.80	Broad Singlet	-	Exchangeable; shift concentration-dependent.
H-2', H-3'	Cyclopropyl	4H	0.25 - 0.45	Multiplet	-	Highly shielded cyclopropyl methylene protons.
H-1'	Cyclopropyl	1H	0.95 - 1.10	Multiplet	J ~ 6-8 Hz	Methine proton attached to the quaternary C1. Deshielded by the amine.
H-3	Cyclobutyl	2H	1.60 - 1.75	Multiplet	-	Distal methylene of the cyclobutane ring.

H-2, H-4	Cyclobutyl	4H	1.95 - 2.15	Multiplet	-	Proximal methylenes ; deshielded by the quaternary center and amine.
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Key Diagnostic Feature: The integration ratio of 4:1:6 (Cyclopropyl CH<sub>2</sub> : Cyclopropyl CH : Cyclobutyl + NH<sub>2</sub>) is the primary check for the correct 1,1-substitution pattern.

## <sup>13</sup>C NMR (Carbon) Data

Solvent: CDCl<sub>3</sub>.

Carbon	Type	Shift (δ ppm)	Assignment Logic
C-1	Quaternary	54.0 - 58.0	The ipso-carbon. Significantly downfield due to the amine substituent.
C-2, C-4	CH <sub>2</sub> (Cyclobutyl)	32.0 - 35.0	Alpha to the quaternary center.
C-1'	CH (Cyclopropyl)	18.0 - 21.0	Methine connecting the two rings.
C-3	CH <sub>2</sub> (Cyclobutyl)	13.0 - 15.0	Distal carbon; typical cyclobutane "pucker" shift.
C-2', C-3'	CH <sub>2</sub> (Cyclopropyl)	1.0 - 3.0	Characteristic high-field cyclopropyl carbons.

## Infrared (IR) Spectroscopy[10][12][13]

The IR spectrum confirms the functional group (primary amine) and the strained ring systems.

Frequency (cm <sup>-1</sup> )	Vibration Mode	Description
3350 - 3280	N-H Stretch	Weak doublet typical of primary amines (asymmetric/symmetric).
3080 - 3010	C-H Stretch (Cyclopropyl)	Characteristic "strained" C-H stretch, higher frequency than alkyl.
2980 - 2850	C-H Stretch (Alkyl)	Cyclobutane methylene stretches.
1600 - 1580	N-H Bend (Scissoring)	Broad, medium intensity band.
1020 - 1000	Ring Breathing	Skeletal vibration of the cyclopropane ring.

## Mass Spectrometry (MS)[14][15][16]

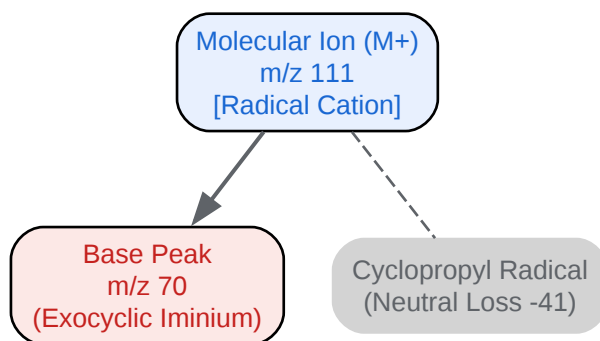
Technique: Electron Ionization (EI, 70 eV) or ESI (+). Molecular Ion: m/z = 111 (C<sub>7</sub>H<sub>13</sub>N).

### Fragmentation Logic

The fragmentation is driven by

-cleavage adjacent to the nitrogen atom. The quaternary center stabilizes the resulting radical/cation.

- Base Peak (m/z 70): Loss of the cyclopropyl radical. This is the most favorable pathway, generating a stable exocyclic iminium ion on the cyclobutane ring.
- Minor Peak (m/z 83): Loss of C<sub>2</sub>H<sub>4</sub> (ethylene) from the cyclobutane ring (retro-2+2), though less common in saturated amines than ketones.
- Molecular Ion (m/z 111): Usually weak in aliphatic amines due to rapid fragmentation.



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Figure 2: Primary fragmentation pathway in Electron Ionization (EI) MS.

## Experimental Protocol for Spectral Validation

To ensure the data above matches your sample, follow this rapid validation protocol.

- Sample Prep: Dissolve ~5 mg of the amine hydrochloride in 0.6 mL DMSO-d<sub>6</sub>. Add 1 drop of D<sub>2</sub>O to collapse the NH<sub>2</sub> signal (confirms exchangeable protons).
- Acquisition: Run a standard proton scan (16 scans).
- Validation Check:
  - Confirm the absence of aromatic signals (unless a salt counter-ion like tosylate is used).
  - Verify the integration of the high-field region (0.2–0.5 ppm) is exactly 4H relative to the methine (1H).
  - Pass Criteria: If the 0.2 ppm region integrates to <3.5H, the cyclopropyl ring may have opened during synthesis (acid-catalyzed ring opening).

## References

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Cyclopropylamine Fragmentation Patterns. NIST Standard Reference Database.[4]
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for cycloalkylamine shifts).

- Shiner, V. J., & Meier, G. F. (1972). Conformational effects in the NMR spectra of cyclopropyl and cyclobutyl derivatives. *Journal of Organic Chemistry*, 37(19).

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## Sources

- 1. [195252-68-7|\(R\)-1-Cyclopropylethan-1-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- 2. [chemscene.com \[chemscene.com\]](#)
- 3. [N-cyclopropylcyclobutanamine | C7H13N | CID 23340141 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 4. [Ethanone, 1-cyclopropyl- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 1-Cyclopropylcyclobutan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13205213/docs#technical-guide-spectral-analysis-of-1-cyclopropylcyclobutan-1-amine\]](https://www.benchchem.com/product/b13205213/docs#technical-guide-spectral-analysis-of-1-cyclopropylcyclobutan-1-amine)

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